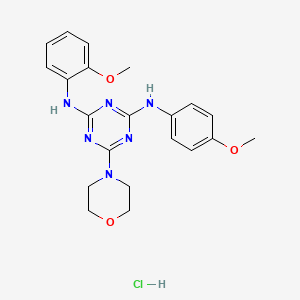

N2-(2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

描述

N2-(2-Methoxyphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative characterized by its distinct substitution pattern. The compound features two methoxyphenyl groups at the N2 and N4 positions and a morpholine ring at the C6 position of the triazine core. Its synthesis typically involves sequential nucleophilic substitution reactions starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where selective displacement of chlorine atoms occurs with methoxyphenyl amines and morpholine . Structural confirmation relies on spectroscopic methods (¹H/¹³C NMR, IR) and elemental analysis, with the hydrochloride salt enhancing solubility for pharmacological applications.

属性

IUPAC Name |

2-N-(2-methoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3.ClH/c1-28-16-9-7-15(8-10-16)22-19-24-20(23-17-5-3-4-6-18(17)29-2)26-21(25-19)27-11-13-30-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUARFPZCVDUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via nucleophilic substitution reactions using methoxyphenylamines.

Attachment of Morpholinyl Group: The morpholinyl group is attached through a nucleophilic substitution reaction using morpholine.

Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

N2-(2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the triazine core or the attached functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can introduce various functional groups to the triazine core.

科学研究应用

N2-(2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N2-(2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparative Analysis with Structurally Similar Triazine Derivatives

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups, which significantly influence reactivity, solubility, and biological activity. Key comparisons include:

Key Observations:

- Methoxy vs. Nitro Groups: The target compound’s methoxyphenyl substituents enhance electron density at the triazine core compared to the nitro group in ’s analog. This difference is reflected in downfield shifts in ¹H NMR (e.g., δ 3.22 for OCH₃ vs. δ 7.90 for aromatic protons in nitro-substituted analogs) .

- Morpholine’s Role: The morpholine ring at C6 improves aqueous solubility across all analogs due to its polar tertiary amine and ether moieties. This contrasts with halogenated derivatives (e.g., chloro substituents in ), which exhibit lower solubility .

生物活性

N2-(2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the triazine class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a triazine core substituted with methoxyphenyl and morpholino groups. The synthesis typically involves multi-step organic reactions:

- Formation of the Triazine Core: Cyclization of appropriate precursors.

- Substitution Reactions: Introduction of methoxyphenyl and morpholino groups via nucleophilic substitution.

- Hydrochloride Salt Formation: Conversion of the free base to its hydrochloride salt using hydrochloric acid.

2.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cytotoxicity: The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values of 0.20 μM against A549 (lung cancer), 1.25 μM against MCF-7 (breast cancer), and 1.03 μM against HeLa (cervical cancer) cells .

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 0.20 |

| MCF-7 | 1.25 |

| HeLa | 1.03 |

- Mechanism of Action: The compound acts by inhibiting key signaling pathways involved in cancer cell proliferation, particularly the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways . This inhibition leads to reduced phosphorylation of AKT, a critical regulator of cell survival and growth.

2.2 Antiproliferative Activity

The compound has been tested for its antiproliferative effects on hormone-independent breast cancer cells (MDA-MB231), showing a GI50 value of 0.06 μM, indicating potent growth inhibition . The structure-activity relationship suggests that electron-donating groups in specific positions enhance activity.

3. Case Studies and Research Findings

Several studies have explored the biological activity of triazine derivatives:

- Study on MDA-MB231 Cells: Compounds with para-methoxy or para-dimethylamino groups showed enhanced antiproliferative effects, with combinations yielding significant cytotoxicity .

- Inhibition of Dihydrofolate Reductase (DHFR): Some derivatives exhibited low IC50 values comparable to established drugs like methotrexate, indicating their potential as DHFR inhibitors .

4. Potential Applications

Given its biological activity, N2-(2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride shows promise in:

- Medicinal Chemistry: As a lead compound for developing targeted therapies against various cancers.

- Material Science: Due to its unique chemical properties, it may be utilized in creating advanced materials with specific functionalities.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。